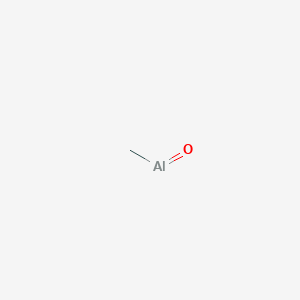
Methylaluminoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless liquid that reacts violently with water and has a boiling point of 111°C . This compound is widely used in various industrial and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(oxo)alumane can be synthesized through several methods. One common approach involves the reaction of trimethylaluminum with water or other oxygen-containing compounds under controlled conditions . Another method includes the reaction of methyl bromide with aluminum in the presence of a catalyst .
Industrial Production Methods
In industrial settings, methyl(oxo)alumane is often produced by reacting trimethylaluminum with water in a controlled environment to prevent violent reactions. The process typically involves the use of solvents like toluene to stabilize the compound and control the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Methyl(oxo)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and methane.
Reduction: Can be reduced by strong reducing agents to form aluminum and methane.
Substitution: Reacts with halogens to form methyl halides and aluminum halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, halogens, and strong reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency .
Major Products
The major products formed from these reactions include aluminum oxide, methane, methyl halides, and aluminum halides .
Scientific Research Applications
Methyl(oxo)alumane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of metal-organic frameworks and their interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Mechanism of Action
The mechanism of action of methyl(oxo)alumane involves its ability to form strong bonds with other molecules, facilitating various chemical reactions. It acts as a Lewis acid, accepting electron pairs from other compounds, which makes it an effective catalyst in many reactions . The molecular targets and pathways involved include interactions with oxygen, halogens, and other electron-rich species .
Comparison with Similar Compounds
Similar Compounds
Trimethylaluminum: Similar in structure but lacks the oxygen atom present in methyl(oxo)alumane.
Aluminum oxide: An oxidation product of methyl(oxo)alumane, used in various industrial applications.
Methylaluminoxane: A polymeric form of methyl(oxo)alumane, used as a co-catalyst in polymerization reactions.
Uniqueness
Methyl(oxo)alumane is unique due to its combination of methyl and oxo groups, which gives it distinct reactivity and stability compared to other aluminum compounds. Its ability to act as a Lewis acid and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl(oxo)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Al.O/h1H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOFMOWDMVWCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3AlO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.015 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120144-90-3 |
Source


|
| Record name | [No public or meaningful name is available] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)

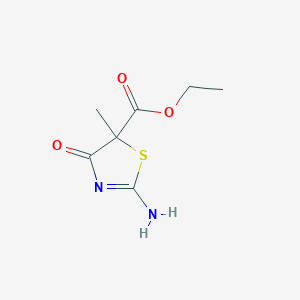
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
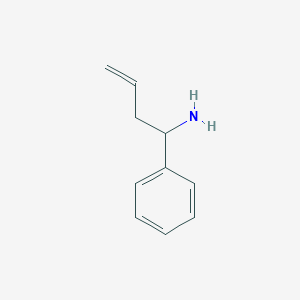

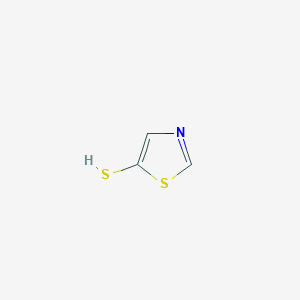
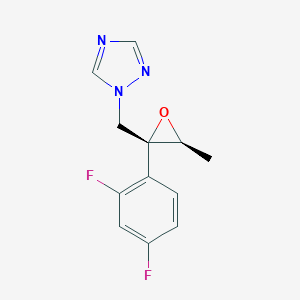
![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one](/img/structure/B55099.png)
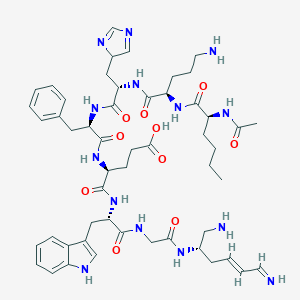
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
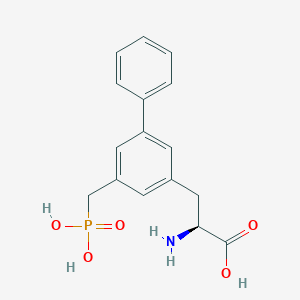
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
